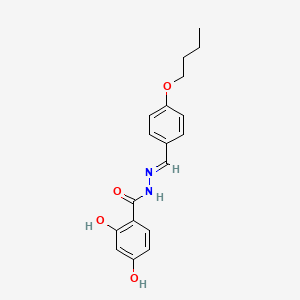
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide
Vue d'ensemble
Description
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BMB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can lead to the inhibition of protein activity, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a variety of future directions for research on N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, including the identification of new protein targets, the development of more efficient synthesis methods, and the investigation of the compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide and its downstream effects on cellular signaling pathways.
Applications De Recherche Scientifique
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, as N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been shown to bind to and inhibit the activity of certain proteins. N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has also been investigated for its potential use in the development of new drugs, as well as its potential as a tool for studying cellular signaling pathways.
Propriétés
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-(pyrazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(19-11-13-5-6-16-17(10-13)22-25-21-16)15-4-1-3-14(9-15)12-23-8-2-7-20-23/h1-10H,11-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFQBLLWWZOCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC3=NON=C3C=C2)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857608.png)

![N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3857629.png)
![4-bromobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857636.png)
![2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate](/img/structure/B3857641.png)


![4-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3857667.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperidine](/img/structure/B3857670.png)

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857680.png)
![1-phenylethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857685.png)
![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-phenylacetamide](/img/structure/B3857695.png)
![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)